molecular formula C25H52N2O4 B1329544 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt CAS No. 6179-44-8

1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt

Cat. No.: B1329544
CAS No.: 6179-44-8
M. Wt: 444.7 g/mol
InChI Key: RXXAIRNNVXVCPK-UHFFFAOYSA-N
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Description

1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt is a useful research compound. Its molecular formula is C25H52N2O4 and its molecular weight is 444.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foaming; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Stearamidopropyl betaine primarily targets the GABA transporter 1 (GAT1) , which is the predominant GABA transporter in the central nervous system . GAT1 plays a crucial role in the reuptake of GABA, a major inhibitory neurotransmitter, from the synaptic cleft .

Mode of Action

Stearamidopropyl betaine modulates the GABA uptake by GAT1 . This modulation occurs through the temporal inhibition of the transporter, wherein prolonged occupancy by Stearamidopropyl betaine impedes the swift transition of the transporter to the inward conformation . This interaction with GAT1 results in changes in GABA homeostasis .

Biochemical Pathways

Stearamidopropyl betaine is involved in the methionine-homocysteine cycle . It acts as a methyl group donor for homocysteine remethylation catalyzed by betaine homocysteine methyltransferase (BHMT), converting homocysteine back into methionine . This process is crucial for maintaining normal homocysteine levels and preventing hyperhomocysteinemia .

Pharmacokinetics

A study on betaine, a related compound, showed that betaine doses of 100 mg/kg/day and 250 mg/kg/day resulted in equivalent total plasma homocysteine concentrations in patients with certain metabolic deficiencies .

Result of Action

The interaction of Stearamidopropyl betaine with GAT1 and its role in the methionine-homocysteine cycle result in several molecular and cellular effects. It helps in preserving neurons from excitotoxicity by improving GABA homeostasis . Additionally, it reduces homocysteine levels, thereby preventing hyperhomocysteinemia, a condition associated with various health risks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Stearamidopropyl betaine. For instance, microorganisms have evolved efficient strategies to survive in the presence of physical, biological, and chemical stresses, and one universal stress-protectant strategy employed by most microorganisms is the use of betaine as the predominant stress protectant against drought, osmotic, and temperature stress . Therefore, the action of Stearamidopropyl betaine may be influenced by similar environmental conditions.

Properties

CAS No.

6179-44-8

Molecular Formula

C25H52N2O4

Molecular Weight

444.7 g/mol

IUPAC Name

carboxymethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;hydroxide

InChI

InChI=1S/C25H50N2O3.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24(28)26-21-19-22-27(2,3)23-25(29)30;/h4-23H2,1-3H3,(H-,26,28,29,30);1H2

InChI Key

RXXAIRNNVXVCPK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-]

6179-44-8

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States
Customer
Q & A

Q1: What is the role of Stearamidopropyl betaine in personal care formulations, and how does it interact with other surfactants?

A1: Stearamidopropyl betaine acts as a secondary surfactant in personal care formulations, working alongside primary anionic surfactants like ammonium lauryl sulfate. [] While the research paper doesn't delve into the specific interactions, it highlights that Stearamidopropyl betaine, belonging to the betaine family of surfactants, is known for its mildness and ability to enhance the foaming and conditioning properties of formulations. [] This suggests a synergistic effect when combined with anionic surfactants, potentially by mitigating their harshness and improving the overall sensory experience of the product. Further research could explore the specific mechanisms underlying these interactions.

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